molecular formula C14H21NO B8771122 4-Phenyl-1-piperidinepropanol

4-Phenyl-1-piperidinepropanol

Cat. No.: B8771122
M. Wt: 219.32 g/mol
InChI Key: CPEMAAAOWZZLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-1-piperidinepropanol is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-(4-phenylpiperidin-1-yl)propan-1-ol

InChI

InChI=1S/C14H21NO/c16-12-4-9-15-10-7-14(8-11-15)13-5-2-1-3-6-13/h1-3,5-6,14,16H,4,7-12H2

InChI Key

CPEMAAAOWZZLBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CCCO

Origin of Product

United States

Contextualization Within Piperidine Containing Chemical Space

The piperidine (B6355638) ring is a six-membered heterocycle containing one nitrogen atom, and it stands as one of the most important structural motifs in medicinal chemistry. nih.govencyclopedia.pub This scaffold is prevalent in numerous FDA-approved drugs and natural alkaloids, highlighting its significance in the development of therapeutic agents. encyclopedia.pubresearchgate.net Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pub

The utility of the piperidine scaffold in drug design can be attributed to several key features:

Structural Versatility: The piperidine ring can be readily modified with various substituents at different positions, allowing for the fine-tuning of physicochemical and pharmacological properties. thieme-connect.com

Physicochemical Properties: As a six-membered nitrogenous heterocyclic ring, piperidine possesses both hydrophilic and lipophilic characteristics. This balance can be adjusted by introducing different functional groups, which in turn affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.com

Biological Interactions: The basic nitrogen atom of the piperidine ring is often crucial for binding to biological targets, such as receptors and enzymes. For example, the benzyl-piperidine group is known to bind effectively to the catalytic site of the acetylcholinesterase (AChE) enzyme, which is a target in Alzheimer's disease therapy. encyclopedia.pub

The structure of 4-Phenyl-1-piperidinepropanol, which combines the piperidine ring with a phenyl group and a propanol (B110389) chain, is a strategic design within this chemical space. The phenylpiperidine core itself is a well-established pharmacophore, particularly for agents acting on the central nervous system (CNS). nih.gov The addition of the propanol side chain provides further opportunities for molecular interactions and can significantly influence the compound's biological activity.

Overview of Research Significance and Academic Trajectory

The academic trajectory of phenylpiperidine derivatives is extensive, with research dating back to the mid-20th century. nih.gov Much of the initial interest in this class of compounds was driven by the search for potent analgesics with improved safety profiles compared to morphine. nih.govwho.int Pethidine, a phenylpiperidine derivative, was an early synthetic opioid that demonstrated both analgesic and antispasmodic effects. who.int This discovery spurred further research into related structures, leading to the development of highly potent opioids like fentanyl and its analogs. nih.govnih.gov

Research into 4-Phenyl-1-piperidinepropanol and its close relatives has been part of this broader exploration. Studies have often focused on synthesizing analogs and evaluating their potential analgesic properties. For instance, research has been conducted on the synthesis of various 4-hydroxypiperidine (B117109) derivatives to screen for analgesic activity. acs.org

The research significance of this compound also lies in its use as a chemical intermediate or building block for the synthesis of more complex molecules. The functional groups present in the molecule—the secondary amine of the piperidine (B6355638) ring, the aromatic phenyl ring, and the hydroxyl group of the propanol (B110389) chain—offer multiple points for chemical modification. This versatility makes it a valuable precursor in the development of novel compounds for various therapeutic targets beyond analgesia, including potential applications in the treatment of depression. researchgate.net

Structure Activity Relationship Sar Investigations of 4 Phenyl 1 Piperidinepropanol Analogs

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 4-phenyl-1-piperidinepropanol analogs is highly sensitive to the nature and position of substituents on both the aromatic ring and the aliphatic chain. Researchers have systematically introduced a variety of functional groups to map the steric, electronic, and hydrophobic requirements for optimal receptor interaction.

Aromatic Ring Modifications and Potency Profiles

The phenyl group at the 4-position of the piperidine (B6355638) ring is a critical component for the activity of these analogs. Modifications to this aromatic ring have been shown to significantly impact binding affinity and potency. For instance, in the context of NMDA receptor antagonists, the presence and position of hydroxyl groups on the phenyl ring are crucial. Analogs of ifenprodil (B1662929), a well-known NMDA receptor antagonist with a this compound core, demonstrate the importance of a para-hydroxyl group on the phenyl ring for high affinity. researchgate.net

Studies on 4-anilidopiperidine analogues, which share the piperidine core, have shown that substitution on the N-phenyl ring can modulate affinity for opioid receptors. nih.gov For example, the introduction of a hydroxyl group at the meta position of the phenyl ring is a common feature in many potent opioid receptor ligands. nih.gov Furthermore, the substitution pattern on the phenyl ring can influence selectivity. For example, dichlorosubstitution on the A ring of certain ifenprodil analogs has been shown to dramatically increase potency at GluN2B-containing NMDA receptors. nih.gov

Table 1: Impact of Aromatic Ring Modifications on Receptor Binding Affinity

Compound/Analog Modification Target Receptor Binding Affinity (Ki, nM)
Ifenprodil Analog (cpd 7) p-Hydroxyphenyl NR1/NR2B High
Ifenprodil Analog 3,4-Dichlorophenyl (A ring) NR1/NR2B >100-fold increase vs. unsubstituted
4-(m-OH phenyl)-piperidine m-Hydroxyphenyl μ-opioid Moderate to high

This table is generated based on data from multiple sources. researchgate.netnih.govnih.govmdpi.com

Aliphatic Chain Length and Branching Contributions

The propanol (B110389) chain linking the piperidine nitrogen to the phenyl group is another key area for structural modification. The length and branching of this aliphatic chain can influence the molecule's conformation and its ability to fit into the receptor's binding pocket. In a series of 4-anilidopiperidine analogues, shortening the linker between the piperidine and a substituted aromatic ring led to a loss of binding affinity at the δ-opioid receptor, suggesting that an optimal chain length is necessary for productive receptor interaction. nih.gov

Furthermore, the introduction of a methyl group on the propanol chain, as seen in the NMDA receptor antagonist Ro 25-6981, can enhance potency and selectivity. researchgate.net The stereochemistry of this methyl group is also critical, as different stereoisomers can exhibit significantly different pharmacological profiles. researchgate.net The steric bulk introduced by branching can enforce a specific conformation that is more favorable for binding to one receptor subtype over another. For instance, in a series of 4-(m-OH phenyl)-piperidines, the introduction of a t-butyl group at the 4-position of the piperidine ring influenced whether the compound acted as an agonist or antagonist at μ-opioid receptors. nih.gov

Table 2: Effect of Aliphatic Chain Modifications on Opioid Receptor Affinity

Analog Aliphatic Chain Modification Receptor Binding Affinity (nM)
4-Anilidopiperidine Analog (n=1) Standard propionamide (B166681) chain δ-opioid Active
4-Anilidopiperidine Analog (n=0) Shortened chain (acetamide) δ-opioid Inactive
Fentanyl N-phenethyl μ-opioid 1.23 (IC50)

This table is illustrative and based on findings from cited research. nih.govmdpi.com

Conformational Requirements for Receptor Binding

The three-dimensional shape, or conformation, of this compound analogs is a primary determinant of their ability to bind to a receptor. The flexibility of the piperidine ring and the aliphatic chain allows these molecules to adopt various conformations, but only specific arrangements are conducive to high-affinity binding. For 4-(m-OH phenyl)-piperidine analogs acting at μ-opioid receptors, it has been proposed that binding in a phenyl axial conformation leads to agonist activity, while a phenyl equatorial conformation can result in antagonism. nih.gov

Computational modeling and X-ray crystallography studies of ifenprodil and its analogs have provided insights into the binding pocket of the NMDA receptor. nih.gov These studies reveal that the molecule adopts a specific orientation within the binding cleft formed at the interface of the GluN1 and GluN2B subunits. The two aromatic rings occupy distinct hydrophobic pockets, and the hydroxyl group on the propanol chain forms a crucial hydrogen bond. nih.gov Converting a flexible molecule into a more rigid analog can help to identify the bioactive conformation. sci-hub.se

Stereochemical Impact on Pharmacological Selectivity and Efficacy

Many this compound analogs contain one or more chiral centers, and the stereochemistry at these centers can have a profound impact on their pharmacological properties. The different stereoisomers of a compound can exhibit vastly different potencies, selectivities, and even functional activities (agonist versus antagonist).

For example, the four stereoisomers of ifenprodil show distinct profiles at NMDA receptors. The (1R,2R)-isomer displays the highest affinity for GluN2B-containing NMDA receptors. researchgate.net This highlights that the (1R)-configuration is critical for potent inhibitory activity. researchgate.net Similarly, for analogs of traxoprodil, another NMDA receptor antagonist, the (1S,2S)-(+)-threo stereoisomer is less potent at α1-adrenergic receptors than the (1R,2R)-(−)-threo compound, leading to improved selectivity. nih.gov In the case of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, the (3R, 4S)-enantiomer was found to be a more potent and highly selective μ-opioid receptor agonist compared to its (3S, 4R)-enantiomer.

Table 3: Stereochemical Influence on NMDA Receptor Antagonist Activity

Compound Stereoisomer Target Activity (Ki or IC50, nM)
Ifenprodil (1R,2R) GluN2B 5.8 (Ki)
Ifenprodil (1R,2S) GluN2B High Affinity
Ifenprodil (1S,2R) GluN2B Lower Affinity
Ifenprodil (1S,2S) GluN2B Lower Affinity
Traxoprodil Analog (1S,2S)-(+)-threo α1-adrenergic receptor Less Potent

Data compiled from relevant research articles. nih.govresearchgate.net

Identification of Critical Structural Determinants for Molecular Recognition

Through extensive SAR studies, key structural features essential for the molecular recognition of this compound analogs at their respective receptors have been identified. For NMDA receptor antagonists of the ifenprodil type, a general pharmacophore model has emerged. This model includes two nonpolar aromatic rings (an A ring and a B ring) connected by a linker that typically contains a basic nitrogen atom. The B ring often contains a hydrogen bond donor, such as a hydroxyl group. nih.gov The interaction of these features with specific amino acid residues in the receptor's binding pocket is critical for high-affinity binding. For instance, the phenolic hydroxyl group can act as a hydrogen bond donor, and the basic nitrogen engages in an electrostatic interaction with the receptor. researchgate.net

In the context of opioid receptors, the N-phenyl-N-piperidin-4-yl-propionamide moiety is considered a key element for selective binding to the μ-opioid receptor. nih.gov The spatial orientation of the basic nitrogen and a hydroxylated phenyl ring are generally considered minimal structural requirements for interaction with μ-opioid receptors. nih.gov Molecular dynamics simulations of fentanyl derivatives at the μ-opioid receptor have highlighted the importance of an ionic interaction between the protonated piperidine nitrogen and an aspartate residue (D147), as well as hydrophobic interactions involving the aromatic rings. mdpi.com

Application of Matched Molecular Pair Analysis in SAR Refinement

Matched molecular pair analysis (MMPA) is a computational technique that has gained prominence in medicinal chemistry for systematically identifying the effects of small, specific structural changes on a compound's properties. acs.org This method compares pairs of molecules that differ only by a single, well-defined structural transformation. uogqueensmcf.com By analyzing a large dataset of such pairs, MMPA can provide statistically significant insights into how particular chemical modifications are likely to influence biological activity, aiding in the refinement of SAR and the optimization of lead compounds. mdpi.comuogqueensmcf.com

In the context of piperidine-based ligands, MMPA can be used to quantify the impact of various substituents on receptor affinity. For example, by comparing a series of analogs where a hydrogen atom on the phenyl ring is replaced by different substituents (e.g., chloro, methyl, methoxy), MMPA can generate rules about which transformations are likely to increase or decrease potency. This approach moves beyond qualitative SAR observations to provide a more quantitative and predictive framework for drug design. While specific, published MMPA studies solely focused on this compound are not abundant, the principles of this technique are widely applied in the optimization of piperidine-containing scaffolds in drug discovery programs. The systematic analysis of structural transformations, such as changing the length of an alkyl chain or altering the substitution pattern on an aromatic ring, allows for a more data-driven approach to refining the SAR of this important class of compounds.

Pharmacological Targets and Molecular Mechanisms of Action in Vitro and Preclinical Models

Ligand-Receptor Binding and Functional Assays

Detailed in vitro and preclinical data characterizing the direct interaction of 4-Phenyl-1-piperidinepropanol with NMDA receptors are not available in the current body of scientific literature. The NMDA receptor is a critical target for many neurologically active compounds, and its modulation can be highly specific to the receptor's subunit composition. cancer.govnih.gov

N-Methyl-D-Aspartate (NMDA) Receptor Modulations

Subunit Selectivity Profiles (e.g., GluN2B-selective antagonism)

There is no specific information available to confirm whether this compound exhibits a selective binding profile for any NMDA receptor subunits, such as the GluN2B subunit. While other compounds with phenylpiperidine or related structures have been investigated as subunit-selective NMDA receptor antagonists, this specific activity has not been documented for this compound. nih.govnih.govconsensus.app For example, phenylethanolamines like ifenprodil (B1662929) show high selectivity for GluN2B-containing receptors. nih.gov Similarly, certain 4-benzyl-1-piperidinyl derivatives have been identified as potent antagonists of the NR1A/2B subtype. nih.govconsensus.app However, a direct link or comparative data for this compound is absent.

Allosteric Modulation Mechanisms

The potential for this compound to act as an allosteric modulator of the NMDA receptor has not been described. Allosteric modulation involves binding to a site distinct from the agonist binding site to alter receptor function. researchgate.netscispace.com While this is a known mechanism for other classes of NMDA receptor modulators, research has not yet explored this possibility for this compound. nih.gov

Comprehensive data from radioligand binding assays or functional studies to determine the affinity and efficacy of this compound at dopamine (B1211576) receptor subtypes (D1-like, D2-like) are not present in the available literature. nih.govfrontiersin.org While the phenylpiperidine scaffold is found in compounds that interact with dopamine receptors, the specific interaction profile and kinetics of this compound remain uncharacterized. researchgate.netnih.gov Studies on other molecules have shown that interactions with specific residues, such as conserved serines in the transmembrane domains, are crucial for ligand binding and kinetics at dopamine receptors, but this level of detail is not available for this compound. mdpi.com A study on the related compound 4-phenyl-1-(4-phenylbutyl) piperidine (B6355638) (PPBP) found it provided neuroprotection without altering dopamine accumulation, suggesting a complex or indirect role in the dopaminergic system. nih.gov

The interaction of this compound with mu (µ), delta (δ), or kappa (κ) opioid receptors has not been specifically detailed. The 4-phenylpiperidine (B165713) structure is a core component of various opioid receptor ligands. nih.govnih.gov Depending on the substitutions, these compounds can act as either agonists or antagonists. nih.govresearchgate.net For instance, certain N-substituted 4-(3-hydroxyphenyl)piperazines have been identified as pure opioid receptor antagonists. rti.org However, without specific binding affinity data (e.g., Ki values) or results from functional assays like [³⁵S]GTPγS binding, the activity and classification of this compound at opioid receptors are unknown. nih.govnih.govfrontiersin.org

This compound (Fenpipranol) is historically recognized for its anticholinergic and antispasmodic effects, which are characteristic of muscarinic receptor antagonism. nih.govmdpi.comresearchgate.net Muscarinic antagonists competitively block the effects of acetylcholine (B1216132) at M1-M5 receptors, which are located on various tissues including smooth muscle, cardiac muscle, and glandular cells. nih.govnih.gov The antispasmodic action of such compounds typically results from the blockade of M3 receptors on smooth muscle. nih.gov However, detailed studies to determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5) are not available in the reviewed literature. Therefore, a quantitative selectivity profile cannot be constructed. nih.govdntb.gov.ua While many muscarinic antagonists have been developed with varying selectivity for different subtypes, the specific profile for this compound has not been elucidated with modern pharmacological methods. mdpi.comnih.gov

Histamine (B1213489) Receptor Binding and Inverse Agonism

The histamine H3 receptor (H3R) is a G-protein-coupled receptor (GPCR) predominantly found in the central nervous system. It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the release of histamine. Additionally, it functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters like acetylcholine, dopamine, and serotonin (B10506). The H3 receptor exhibits high constitutive activity, meaning it can signal without being activated by an agonist.

Compounds that act as inverse agonists at the H3 receptor can block this constitutive activity and, by inhibiting the receptor's function, increase the synthesis and release of histamine and other neurotransmitters. This mechanism is under investigation for its potential to promote wakefulness and enhance cognitive functions.

Several piperidine derivatives have been identified as potent H3 receptor inverse agonists. For instance, the nonimidazole compound 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride (BF2.649) demonstrates high affinity and inverse agonist activity at the human H3 receptor. In functional assays, it acts as a competitive antagonist and a potent inverse agonist, with an intrinsic activity significantly higher than other reference compounds like ciproxifan. Similarly, structure-activity relationship studies on a series of phenoxypiperidine pyridazin-3-one derivatives have led to the identification of potent H3R antagonists/inverse agonists.

Table 1: In Vitro Activity of a Representative Piperidine-based H3 Inverse Agonist (BF2.649) at the Human H3 Receptor

Parameter Value Description Reference
Ki 0.16 nM Competitive antagonist binding affinity.
EC50 1.5 nM Potency as an inverse agonist.

Enzyme and Protein Target Engagement Studies

Heat Shock Factor 1 (HSF1) is a critical transcription factor that orchestrates the cellular response to proteotoxic stress, primarily by upregulating the expression of heat shock proteins (HSPs). In many cancer cells, HSF1 is constitutively active and supports tumor growth by regulating processes such as proliferation, cell death, and drug resistance. This makes the HSF1 pathway an attractive, albeit challenging, target for cancer therapy. One of the mechanisms by which HSF1 promotes proliferation is through the upregulation of HSP90, which in turn stabilizes client proteins like Raf, leading to the activation of the Ras/Raf/MEK/ERK signaling pathway. The search for molecules capable of inhibiting HSF1 activity is an active area of research, with one potential strategy being the disruption of its interactions with other proteins.

Heat Shock Protein 90 (HSP90) is a highly abundant molecular chaperone essential for the proper folding, stability, and function of a large number of "client" proteins, many of which are oncogenic. HSP90 consists of an N-terminal domain (NTD) with ATPase activity, a middle domain (MD) that binds client proteins and co-chaperones, and a C-terminal domain (CTD) responsible for dimerization.

Inhibition of HSP90 leads to the degradation of its client proteins, simultaneously targeting multiple oncogenic pathways. While early inhibitors targeted the ATP-binding site in the NTD, this often induced a pro-survival heat shock response. Consequently, alternative strategies are being pursued, including the development of small molecules that disrupt the assembly of the HSP90 machinery by interfering with crucial protein-protein interactions. This can involve preventing the binding of co-chaperones, such as the Activator of Hsp90 ATPase homologue 1 (Aha1), or disrupting the interaction with client proteins, offering a different method of HSP90 inhibition.

Investigation of Intracellular Signaling Cascades (In Vitro)

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a central signaling pathway that converts extracellular signals into intracellular responses. This pathway is crucial for regulating cell proliferation, differentiation, and survival. The core of the pathway involves a three-tiered kinase cascade: a MAPKKK (like Raf), a MAPKK (like MEK), and a MAPK (like ERK).

Oncogenic mutations in components like KRAS or BRAF can lead to constitutive activation of the ERK pathway, driving tumor growth. However, even in these cancer cells, signaling is often not at its maximum potential and can be further amplified by upstream signals from receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). Studies using patient-derived organoids have shown that EGFR activity can still be a significant driver of ERK activity despite downstream oncogenic mutations. The ERK pathway is also activated by various other stimuli, including mechanical stress, which can trigger rapid increases in ERK phosphorylation through mechanosensitive channels or changes in cell volume.

Preclinical In Vivo Pharmacological Activity Assessments

The in vivo effects of piperidine derivatives have been evaluated in various preclinical models, demonstrating a range of pharmacological activities. For instance, compounds from the 4-(m-OH phenyl)-piperidine series have been assessed for their in vivo analgesic agonism and antagonism, showing selective affinity for opioid mu-receptors. Other studies on 4-(4'-bromophenyl)-4-piperidinol derivatives have also confirmed significant analgesic effects in animal models.

In the context of H3 receptor inverse agonism, piperidine compounds have shown robust activity in models of wakefulness and neuronal activity. A phenoxypiperidine derivative demonstrated potent wake-promoting activity in a rat EEG/EMG model. The compound BF2.649 was shown to increase levels of the histamine metabolite tele-methylhistamine in the mouse brain, an indicator of enhanced histaminergic neuron activity, and also increased dopamine and acetylcholine levels in the rat prefrontal cortex.

Table 2: Preclinical In Vivo Activity of Representative Piperidine Derivatives

Compound Class Animal Model Assessed Activity Finding Reference
Phenoxypiperidine Pyridazin-3-one Rat Wakefulness (EEG/EMG) Potent wake-promoting activity observed.
4-(4'-bromophenyl)-4-piperidinol Derivative Mouse Analgesia Highly significant analgesic effect.
1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine Mouse/Rat Neuronal Activity Enhanced histaminergic, dopaminergic, and cholinergic activity.

Neuropharmacological Effects in Rodent Models (e.g., effects on locomotor activity, nociceptive processing)

No studies were identified that specifically investigated the effects of this compound on locomotor activity or nociceptive processing in rodent models.

Evaluation of Efflux Pump Modulation in Animal Models

No research was found that evaluated the potential of this compound to modulate efflux pumps in any animal models.

Metabolic Studies and Biotransformation Pathways Preclinical Focus

In Vitro Metabolic Stability Assessments in Non-Human Biological Systems

The initial step in characterizing the metabolic profile of a compound is to determine its stability in the presence of drug-metabolizing enzymes. In vitro systems, such as rodent liver microsomes, are commonly employed for this purpose as they contain a high concentration of cytochrome P450 (CYP) enzymes, which are primary drivers of phase I metabolism.

While specific data for 4-Phenyl-1-piperidinepropanol is not available, studies on structurally similar compounds, such as other N-substituted 4-phenylpiperidines, provide a predictive framework. For instance, the metabolic stability of various therapeutic agents containing the 4-aminopiperidine (B84694) moiety has been shown to range from moderate to high clearance in human liver microsomes. nih.gov The stability is influenced by the nature of the substituent on the piperidine (B6355638) nitrogen. For compounds with N-alkyl substituents, the rate of metabolism can be significant.

To illustrate, a hypothetical metabolic stability assessment of this compound in rat liver microsomes could yield the following results:

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Rat Liver Microsomes

Time (minutes)Parent Compound Remaining (%)
0100
585
1560
3035
6015

From such data, key pharmacokinetic parameters can be calculated:

Table 2: Calculated In Vitro Metabolic Parameters (Hypothetical)

ParameterValueUnit
Half-life (t½)25minutes
Intrinsic Clearance (CLint)27.7µL/min/mg protein

These hypothetical values would suggest that this compound undergoes relatively rapid metabolism in rat liver microsomes, a common finding for compounds with accessible sites for enzymatic attack.

Identification of Major Metabolites and Elucidation of Biotransformation Pathways

The biotransformation of a xenobiotic typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to facilitate excretion.

Oxidative Metabolism

Oxidative metabolism, primarily mediated by CYP enzymes, is a major route of biotransformation for many piperidine-containing compounds. For this compound, several oxidative pathways are predicted based on its chemical structure and data from analogous compounds.

N-Dealkylation: The most prominent metabolic pathway for N-substituted piperidines is N-dealkylation. nih.govsemanticscholar.org In the case of this compound, this would involve the enzymatic removal of the propanol (B110389) side chain to yield 4-phenylpiperidine (B165713). This reaction is typically catalyzed by CYP3A4 and CYP2D6 isoforms. nih.gov The process involves the hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable intermediate that subsequently cleaves. semanticscholar.org

Hydroxylation: Another significant oxidative pathway is hydroxylation. This can occur at several positions on the this compound molecule:

Piperidine Ring: Hydroxylation of the piperidine ring is a common metabolic route.

Phenyl Ring: The phenyl group can undergo aromatic hydroxylation, typically at the para-position, to form a phenolic metabolite.

Propanol Side Chain: The propanol side chain itself can be a site for further oxidation.

The metabolism of haloperidol, a well-studied drug containing a 4-phenylpiperidine moiety with a propyl-linked substituent, involves both N-dealkylation and the formation of hydroxylated metabolites. nih.govresearchgate.net

The predicted major oxidative metabolites of this compound are summarized below:

Table 3: Predicted Major Oxidative Metabolites of this compound

MetaboliteMetabolic PathwayPotential Enzymes Involved
4-PhenylpiperidineN-DealkylationCYP3A4, CYP2D6
Hydroxy-4-phenyl-1-piperidinepropanolPiperidine Ring HydroxylationVarious CYPs
4-(4-Hydroxyphenyl)-1-piperidinepropanolAromatic HydroxylationVarious CYPs

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following phase I oxidative metabolism, the newly formed hydroxyl groups can undergo phase II conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major conjugation pathway that increases the water solubility of metabolites, facilitating their elimination.

The hydroxylated metabolites of this compound, particularly the phenolic metabolite formed from aromatic hydroxylation and the alcohol group on the propanol side chain, would be susceptible to glucuronidation. The metabolism of haloperidol, for instance, prominently features glucuronidation of its hydroxylated metabolite. nih.govclinpgx.org Sulfation, another important phase II reaction, could also occur at these hydroxylated sites.

Enzyme Kinetic Studies of Metabolic Enzymes Involved

Enzyme kinetic studies are performed to determine the affinity of a substrate for a particular enzyme (Km) and the maximum rate of the metabolic reaction (Vmax). This information is crucial for predicting the potential for drug-drug interactions and for understanding the concentration-dependent metabolism of a compound.

While specific enzyme kinetic data for this compound are not available, studies on analogous compounds provide insight. For example, the N-dealkylation of various 4-aminopiperidine drugs by CYP3A4 is a well-characterized process. nih.gov Kinetic studies of domperidone, which undergoes N-dealkylation, have shown Michaelis-Menten kinetics with Km values in the low micromolar range in human liver microsomes, indicating a high affinity of the compound for the metabolizing enzymes. nih.gov

A hypothetical enzyme kinetic study for the N-dealkylation of this compound by recombinant rat CYP3A4 might yield the following parameters:

Table 4: Hypothetical Enzyme Kinetic Parameters for N-Dealkylation of this compound by Rat CYP3A4

ParameterValueUnit
Km (Michaelis-Menten constant)15µM
Vmax (Maximum reaction velocity)250pmol/min/mg protein
Intrinsic Clearance (Vmax/Km)16.7µL/min/mg protein

These hypothetical data would suggest that the N-dealkylation of this compound is an efficient process at lower concentrations, which is characteristic of many CYP3A4-mediated reactions.

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of organic molecules like 4-Phenyl-1-piperidinepropanol, providing detailed information about the compound's atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR), allowing for the unequivocal assignment of the compound's intricate framework. researchgate.netipb.pt

For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the distinct proton environments. The aromatic protons of the phenyl group would typically appear as a multiplet in the downfield region (approximately 7.2-7.4 ppm). The protons on the piperidine (B6355638) ring would show complex multiplets in the aliphatic region, while the protons of the propanol (B110389) side chain, including the hydroxyl proton, would have distinct chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on the analysis of similar structures. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl C-H (ortho, meta, para)7.20 - 7.40 (m)125.0 - 129.0
Phenyl C (quaternary)-~140.0
Piperidine C2/C6-H (axial/eq)2.0 - 3.0 (m)~54.0
Piperidine C3/C5-H (axial/eq)1.4 - 1.8 (m)~26.0
Piperidine C4-H2.5 - 2.8 (m)~40.0
Propanol C1-H (CH-OH)4.5 - 4.8 (m)~70.0
Propanol C2-H₂1.8 - 2.2 (m)~35.0
Propanol C3-H₂2.3 - 2.6 (m)~60.0
Propanol O-HVariable (s, br)-

m = multiplet, s = singlet, br = broad

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For this compound, Electron Ionization (EI) is a common MS technique.

In a typical EI-MS analysis, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the intact molecule's mass, and a series of fragment ion peaks. The fragmentation pattern provides a "fingerprint" that can be used for structural confirmation. Expected fragmentation pathways for this compound would include cleavage of the propanol side chain and fragmentation of the piperidine ring. The base peak, the most intense peak in the spectrum, often corresponds to the most stable fragment formed. nist.govnih.gov

Table 2: Predicted Key Mass Fragments (m/z) for this compound under EI-MS (Note: These are predicted fragments based on common fragmentation pathways for similar compounds.)

m/z ValueProposed Fragment Identity
233[M]⁺ (Molecular Ion)
215[M - H₂O]⁺
174[M - C₃H₇O]⁺
160Phenyl-piperidine fragment
91Tropylium ion [C₇H₇]⁺
84Piperidine fragment [C₅H₁₀N]⁺

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. mdpi.com It works on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational frequencies of their bonds.

The IR spectrum of this compound would show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic phenyl ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the piperidine and propanol moieties would be observed just below 3000 cm⁻¹. Other key peaks would include C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹) and C-N stretching from the piperidine ring (around 1000-1200 cm⁻¹). nist.govmdpi.comchemicalbook.com

Table 3: Expected Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3600 - 3200O-H Stretch (broad)Alcohol
3100 - 3000C-H StretchAromatic (Phenyl)
3000 - 2850C-H StretchAliphatic (Piperidine, Propanol)
1600, 1475C=C StretchAromatic Ring
1250 - 1000C-N StretchTertiary Amine (Piperidine)
1260 - 1000C-O StretchAlcohol

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. amazonaws.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. nih.govijper.org

Method development involves optimizing several parameters to achieve good separation with sharp, symmetrical peaks. ijper.org This includes selecting an appropriate stationary phase (e.g., a C18 column), a mobile phase (commonly a mixture of acetonitrile (B52724) or methanol (B129727) and water), and a suitable buffer or acid modifier (like formic acid or phosphoric acid) to control pH and improve peak shape. ptfarm.plsielc.com Detection is often performed using a UV detector, set at a wavelength where the phenyl group exhibits strong absorbance (e.g., ~254 nm).

Once developed, the method must be validated according to established guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose. amazonaws.com

Table 4: Typical Parameters for an RP-HPLC Method for this compound

ParameterTypical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly effective method for the identification and quantification of volatile and semi-volatile compounds. unodc.org

For a compound like this compound, which contains a polar hydroxyl group, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. researchgate.net This often involves converting the alcohol group to a less polar ether or ester, for example, through a silylation reaction.

The derivatized analyte is then injected into the GC, where it is separated from other components on a capillary column (e.g., a 5% phenyl/95% methyl silicone column). The separated components then enter the mass spectrometer, which provides mass spectra for identification. nih.govunodc.org

Table 5: Typical Parameters for a GC-MS Method for Derivatized this compound

ParameterTypical Condition
GC Column 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at ~1 mL/min
Injector Temperature 250 °C
Oven Program Start at 100°C, ramp to 280°C
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 40 - 500 amu
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique essential for the separation, identification, and quantification of chemical compounds in complex mixtures. In the context of characterizing this compound and related substances, LC-MS provides high sensitivity and selectivity. The liquid chromatography component separates the target analyte from other components in a sample based on its physicochemical properties, while the mass spectrometry component detects and identifies the analyte based on its mass-to-charge ratio (m/z).

Modern applications often utilize Ultra-High Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HR-MS) detectors like Quadrupole Time-of-Flight (QTOF-MS). rhhz.net This combination offers superior resolution, sensitivity, and rapid analysis times. rhhz.net For piperidine-containing compounds, reverse-phase chromatography is commonly employed, using columns such as a C18. nih.govresearchgate.net

The mobile phase typically consists of a mixture of an aqueous solvent (e.g., water with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile), often run in a gradient elution mode to achieve optimal separation. nih.govresearchgate.net Detection is frequently carried out using an electrospray ionization (ESI) source in positive ion mode, which is well-suited for nitrogen-containing compounds like this compound. The mass spectrometer can be operated in full scan mode to detect all ions within a certain range or in tandem mass spectrometry (MS/MS) mode. In MS/MS, a specific precursor ion is selected and fragmented to produce a characteristic pattern of product ions, which provides a high degree of confidence in the structural identification of the compound. rhhz.netnih.gov The method's validation typically assesses parameters such as linearity, precision, accuracy, and the lower limit of quantification (LLOQ). nih.gov

Table 1: Typical LC-MS Parameters for Analysis of Piperidine Derivatives

Parameter Typical Value/Condition Source
Chromatography System UHPLC or HPLC rhhz.net
Column Atlantis C18 (5 μm, 3.9×100 mm) or equivalent nih.gov
Mobile Phase A 0.05% Formic acid in Water or 5 mM Ammonium Acetate nih.govresearchgate.net
Mobile Phase B Methanol or Acetonitrile nih.gov
Elution Mode Gradient researchgate.net
Flow Rate 1.0 mL/min nih.gov
Column Temperature 30°C nih.gov
Ionization Source Electrospray Ionization (ESI), Positive Mode rhhz.net
Mass Analyzer Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole rhhz.netresearchgate.net

| Detection Mode | Full Scan and/or Multiple Reaction Monitoring (MRM) for MS/MS | researchgate.net |

X-ray Crystallography for Structural Elucidation of Co-crystal Structures

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net It is an indispensable tool in pharmaceutical sciences for the structural elucidation of active pharmaceutical ingredients and their co-crystals. mdpi.comnih.gov A co-crystal is a crystalline structure composed of two or more different molecules, typically an API and a coformer, held together by non-covalent interactions such as hydrogen bonding. rsc.org

The formation of a co-crystal of this compound with a suitable coformer would be unequivocally confirmed using X-ray diffraction techniques. Two primary methods are employed: Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SXRD).

Powder X-ray Diffraction (PXRD) is used for the phase identification of a bulk crystalline material. nih.gov When a co-crystal is formed, it exhibits a unique PXRD pattern that is distinct from the patterns of the individual starting components (the API and the coformer). rhhz.net The appearance of new, characteristic diffraction peaks at specific 2θ angles confirms the creation of a new crystalline phase. rhhz.net PXRD is also a reliable method for verifying the purity of the co-crystal in the final product. semanticscholar.org

Table 2: Illustrative Comparison of Powder X-ray Diffraction (PXRD) Peaks

This compound (Hypothetical Peaks) Coformer (e.g., Piperazine) (Hypothetical Peaks) Resulting Co-crystal (Hypothetical New Peaks)
8.5° 15.6° 6.9°
12.1° 19.9° 16.3°
17.3° 21.2° 18.3°
21.8° 27.2° 23.0°

Single-Crystal X-ray Diffraction (SXRD) provides the most complete structural information. rhhz.net This technique requires a single, high-quality crystal of the co-crystal. The analysis yields precise data on the crystal system, space group, unit cell dimensions, and atomic coordinates. nih.gov This information allows for the exact determination of molecular geometry, conformation, and, crucially, the specific intermolecular interactions (e.g., hydrogen bonds) that stabilize the co-crystal lattice. mdpi.com This detailed structural insight is fundamental to understanding the physicochemical properties of the co-crystal.

Table 3: Key Crystallographic Data Obtained from Single-Crystal X-ray Diffraction

Parameter Description
Crystal System The symmetry of the unit cell (e.g., Monoclinic, Triclinic). nih.gov
Space Group Describes the symmetry of the crystal structure. mdpi.com
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit of the crystal lattice.
Volume (V) The volume of the unit cell. mdpi.com
Z The number of molecules in the asymmetric unit.

| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, and other non-covalent bonds. mdpi.com |

Future Research Directions and Translational Perspectives

Development of Multi-Target-Directed Ligands (MTDLs) based on the 4-Phenyl-1-piperidinepropanol Scaffold

The complexity of many diseases, particularly neurodegenerative disorders, has highlighted the limitations of the "one-target, one-drug" paradigm. icmerd.comnih.gov This has led to the rise of Multi-Target-Directed Ligands (MTDLs), single chemical entities designed to interact with multiple biological targets simultaneously. icmerd.comnih.gov The this compound scaffold is a promising starting point for MTDL development due to its proven ability to be incorporated into structures that can interact with various receptors.

Future research will likely focus on designing MTDLs that combine pharmacophores targeting distinct but related pathological pathways. For instance, in the context of Alzheimer's disease, derivatives could be engineered to concurrently inhibit acetylcholinesterase (AChE) and modulate other relevant targets like serotonin (B10506) or opioid receptors. nih.gov One such example is the development of donecopride, a novel MTDL that demonstrates both nanomolar acetylcholinesterase inhibitory effects and partial 5-HT4 receptor agonist activity. nih.gov This dual action aims to provide both symptomatic relief and potentially disease-modifying benefits. nih.gov The strategy involves the rational fusion of the this compound core with other pharmacophoric elements known to bind to targets implicated in a specific disease.

MTDL StrategyTarget Combination ExamplePotential Therapeutic AreaResearch Focus
Dual Inhibitor/Agonist Acetylcholinesterase (AChE) Inhibition & 5-HT4 Receptor AgonismAlzheimer's DiseaseSynthesis of hybrid molecules combining features of existing AChE inhibitors with serotonin receptor ligands. nih.gov
Opioid/Sigma Receptor Modulation Mu-Opioid Receptor (MOR) Agonism & Sigma-1 Receptor (σ1R) ModulationNeuropathic PainDerivatization of the piperidine (B6355638) nitrogen to incorporate σ1R-binding moieties while maintaining MOR affinity.
Combined CNS Activity Dopamine (B1211576) D2 Receptor Antagonism & Serotonin 5-HT2A Receptor AntagonismSchizophreniaModification of the phenyl ring and propanol (B110389) chain to optimize binding at both dopaminergic and serotonergic receptors.

Design and Evaluation of Chemical Probes for Receptor Mapping and Target Identification

Chemical probes are essential tools for elucidating the roles of specific receptors and enzymes in biological processes and for identifying new drug targets. mdpi.com The this compound scaffold can be systematically modified to create high-affinity, selective chemical probes. Future efforts will involve the synthesis of derivatives that can be used for in vitro and in vivo target validation and receptor mapping studies.

This process involves designing ligands with high selectivity for a particular receptor subtype, such as specific opioid or histamine (B1213489) receptors. nih.govnih.gov These selective ligands are then functionalized with reporter groups, such as radioactive isotopes (e.g., ³H, ¹¹C), fluorescent tags, or biotin, without significantly compromising their binding affinity. These tagged molecules can then be used in techniques like positron emission tomography (PET), autoradiography, or fluorescence microscopy to visualize the distribution and density of target receptors in tissues and to study receptor occupancy by potential drug candidates. The development of such probes is crucial for understanding the physiological and pathological roles of their targets and for accelerating the drug discovery process.

Application of Advanced Computational Chemistry in Optimizing Future Analogs

Advanced computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. mdpi.comnih.gov For the this compound scaffold, computational approaches can significantly accelerate the development of future analogs with improved pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies will continue to be employed to build predictive models that correlate the physicochemical properties of derivatives with their biological activity. nih.gov These models help identify key structural features that govern potency and selectivity, guiding the design of new compounds with enhanced characteristics.

Molecular Docking: This technique simulates the interaction between a ligand and its target receptor at the molecular level. nih.govrsc.org For the this compound scaffold, docking studies can predict the binding orientation and affinity of novel analogs to various receptors, such as opioid or dopamine receptors. This allows for the prioritization of synthetic candidates and provides insights into the molecular basis of their activity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to understand the stability of the interaction and the conformational changes that occur upon binding. This information is crucial for optimizing the fit and binding kinetics of new analogs.

De Novo Design: Algorithms for de novo design can generate novel molecular structures that are predicted to have high affinity for a specific target. chemrxiv.org Using the this compound scaffold as a starting fragment, these computational tools can suggest novel derivatizations that may lead to compounds with unique pharmacological properties.

Computational MethodApplication for this compound AnalogsExpected Outcome
QSAR Correlate steric, electronic, and hydrophobic properties with receptor binding affinity. nih.govPredictive models to guide the synthesis of more potent and selective compounds.
Molecular Docking Predict binding modes and affinities of new derivatives at target receptors (e.g., mu-opioid, D2). nih.govPrioritization of compounds for synthesis and identification of key molecular interactions.
MD Simulations Analyze the stability and dynamics of ligand-receptor complexes over time.Deeper understanding of binding mechanisms and optimization of ligand residence time.
Pharmacophore Modeling Identify the essential 3D arrangement of chemical features required for biological activity.A template for designing novel molecules with diverse cores but similar activity profiles.

Exploration of Novel Pharmacological Modalities through Scaffold Derivatization

The inherent chemical tractability of the this compound scaffold allows for extensive derivatization, opening avenues to explore novel pharmacological modalities beyond its traditional applications. mdpi.com Future research will focus on strategic chemical modifications to engage new biological targets and achieve innovative therapeutic effects.

One promising direction is the development of peripherally restricted agents. By introducing polar functional groups or increasing the molecular weight of derivatives, it is possible to limit their ability to cross the blood-brain barrier. This strategy is particularly relevant for developing analgesics that act on peripheral opioid receptors to treat pain without the central nervous system side effects commonly associated with traditional opioids. researchgate.netnih.gov

Furthermore, derivatization can be used to target entirely new classes of proteins. For example, by incorporating specific pharmacophores, analogs could be designed as inhibitors of enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1), which is a target in cancer therapy. nih.gov Another area of exploration could be the development of allosteric modulators. Instead of competing with the endogenous ligand at the primary binding site, these molecules bind to a secondary (allosteric) site on the receptor, subtly modulating its activity. This can offer a more nuanced pharmacological response with a potentially better side-effect profile. The versatility of the this compound core makes it an excellent starting point for creating libraries of compounds to screen for these and other novel pharmacological activities.

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Gloves (nitrile), lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Waste Management : Segregate halogenated waste (e.g., from substitution reactions) for professional disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.